
4-Tert-butyl-1,3-thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Tert-butyl-1,3-thiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 475632-10-1 . It has a molecular weight of 192.71 and its IUPAC name is 4-tert-butyl-1,3-thiazol-2-ylamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2S.ClH/c1-7(2,3)5-4-10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H . The molecular formula is C7H12N2S and the exact mass is 156.07200 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 192.71 and is typically stored at room temperature . It is available in powder form . The compound has a density of 1.107 g/cm3 , a boiling point of 253.2ºC at 760 mmHg , and a melting point of 99-102 °C .Applications De Recherche Scientifique
Synthesis and Crystal Structure
4-Tert-butyl-1,3-thiazol-2-amine derivatives have been synthesized and studied for their crystal structures and potential applications. For instance, a compound synthesized via the reduction of a related thiazol-2-amine showed antitumor activity against the Hela cell line, with X-ray analysis revealing details of its crystal structure and intermolecular hydrogen bonds contributing to its stability and bioactivity (Ye Jiao et al., 2015). Another study focused on the hydrogen-bonded helices in 2-aminothiazole derivatives, demonstrating chiral symmetry breaking in the solid state, which could have implications for material science and enantioselective synthesis (A. Hu & Gao Cao, 2011).
Antitumor Activity
Compounds containing the 4-Tert-butyl-1,3-thiazol-2-amine moiety have been studied for their antitumor properties. Research has demonstrated that certain derivatives exhibit significant antitumor activity, providing a foundation for further development of anticancer agents. The crystal structure analysis plays a crucial role in understanding the interactions that contribute to their biological activity (Hu et al., 2010).
Material Science Applications
In the realm of material science, derivatives of 4-Tert-butyl-1,3-thiazol-2-amine have been explored for their potential in creating novel materials. For example, their role in aggregation-induced emission enhancement and as intermediates in asymmetric synthesis highlights their versatility in developing advanced materials with tailored properties (Yan Qian et al., 2007), (J. Ellman et al., 2002).
Theoretical Studies
Theoretical studies on 4-Tert-butyl-1,3-thiazol-2-amine provide insight into its structural and vibrational characteristics, aiding in the design of new compounds with desired properties. Ab initio and DFT studies have been conducted to understand its geometry, vibrational spectra, and thermal properties, offering a comprehensive view of its potential applications across different fields (V. Kumar et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray, and instructions for what to do if the compound is swallowed or comes into contact with eyes .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have shown inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (15624900 g/mol) and LogP (260400) suggest that it may have reasonable bioavailability .
Result of Action
Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound’s physical properties, such as its boiling point (2532ºC at 760 mmHg) and melting point (99-102 °C), may influence its stability and efficacy in different environments .
Propriétés
IUPAC Name |
4-tert-butyl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-7(2,3)5-4-10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCHMLSMDOOMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

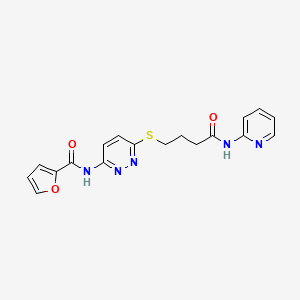
![2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine](/img/no-structure.png)

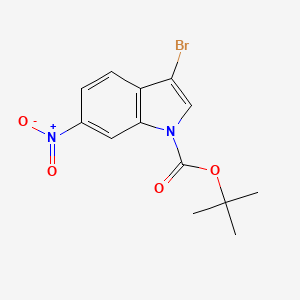
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)
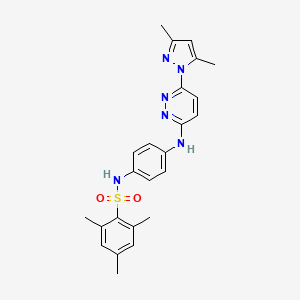
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)
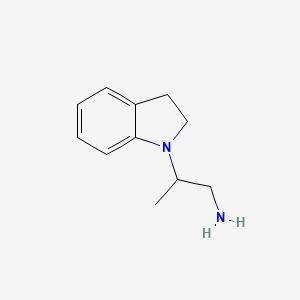
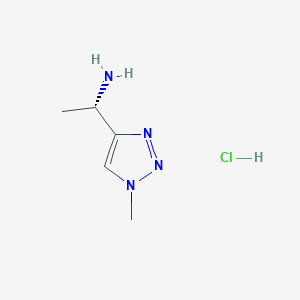

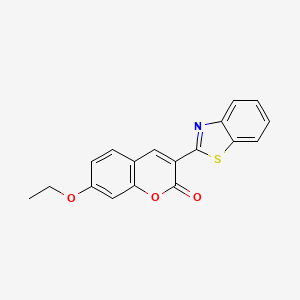
![7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2985808.png)
![Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate](/img/structure/B2985809.png)
